molecular formula C18H15F2N5O2S B11440943 N-(2,4-difluorophenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

N-(2,4-difluorophenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

Cat. No.: B11440943
M. Wt: 403.4 g/mol
InChI Key: MQILDGAJAHPAMV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the difluorophenyl and butanamide groups. Common reagents and conditions used in these reactions include:

    Reagents: Fluorobenzene derivatives, thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine precursors, and butanoyl chloride.

    Conditions: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H15F2N5O2S

Molecular Weight

403.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide

InChI

InChI=1S/C18H15F2N5O2S/c1-24-17(27)16-13(7-8-28-16)25-14(22-23-18(24)25)3-2-4-15(26)21-12-6-5-10(19)9-11(12)20/h5-9H,2-4H2,1H3,(H,21,26)

InChI Key

MQILDGAJAHPAMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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